6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthonitrile
Description
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BNO2/c1-16(2)17(3,4)21-18(20-16)15-8-7-13-9-12(11-19)5-6-14(13)10-15/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTSTDGIFFKKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The Miyaura borylation strategy leverages palladium catalysis to introduce the pinacol boronate ester group at the 6-position of 2-naphthonitrile. This method requires a halogenated precursor, typically 6-bromo-2-naphthonitrile , which undergoes cross-coupling with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.
Reagents and Conditions
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Catalyst : PdCl₂(dppf) (3–5 mol%)
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Base : Potassium acetate (KOAc, 3 equiv)
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Solvent : Anhydrous 1,4-dioxane
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Temperature : 80–100°C
A representative procedure involves combining 6-bromo-2-naphthonitrile (5 mmol), B2Pin2 (6 mmol), KOAc (15 mmol), and PdCl₂(dppf) (0.15 mmol) in 1,4-dioxane. After degassing and heating at 80°C for 36 hours, the crude product is purified via recrystallization (hexane) or column chromatography (ethyl acetate/petroleum ether), yielding 70–91% of the target compound.
Table 1: Optimization of Miyaura Borylation Parameters
Challenges and Solutions
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Impurity Formation : Prolonged heating (>40 hours) leads to deboronation byproducts. This is mitigated by strict temperature control and incremental B2Pin2 addition.
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Catalyst Deactivation : Moisture-sensitive PdCl₂(dppf) requires rigorous anhydrous conditions, achieved through solvent degassing and nitrogen purging.
Directed Lithiation-Borylation
Table 2: Lithiation-Borylation Reaction Profile
Limitations
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Regioselectivity : Competing lithiation at positions 1 or 3 occurs if steric or electronic factors dominate, reducing yields to 45–60%.
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Moisture Sensitivity : Strict anhydrous conditions are essential to prevent proton quenching of the lithium intermediate.
Comparative Analysis of Methodologies
Efficiency and Practicality
Cost and Accessibility
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Catalytic Method : Estimated reagent cost: $12–15/g (primarily from PdCl₂(dppf)).
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Lithiation Route : Lower reagent cost ($5–8/g) but higher technical demands.
Experimental and Characterization Data
Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthonitrile (Miyaura Method)
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Procedure : Combine 6-bromo-2-naphthonitrile (1.0 g, 4.2 mmol), B2Pin2 (1.3 g, 5.0 mmol), KOAc (1.23 g, 12.6 mmol), and PdCl₂(dppf) (0.15 g, 0.21 mmol) in 15 mL 1,4-dioxane. Heat at 80°C for 36 hours under N₂. Purify via column chromatography (ethyl acetate/hexane, 1:4) to isolate a white solid (0.98 g, 85%).
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Characterization :
Alternative Lithiation-Borylation Route
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Procedure : Add n-BuLi (2.5 mL, 2.5 mmol) to 2-naphthonitrile (0.5 g, 3.3 mmol) in THF (-78°C). After 1 hour, inject B(OiPr)₃ (0.7 g, 3.6 mmol) and warm to room temperature. Add pinacol (0.39 g, 3.3 mmol) and acetic acid (0.2 mL). Stir for 2 hours, extract with CH₂Cl₂, and recrystallize (hexane) to obtain a pale-yellow solid (0.42 g, 55%) .
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthonitrile undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Potassium acetate, sodium carbonate, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation of the boronic ester group.
Substituted Naphthonitriles: Formed through nucleophilic substitution of the nitrile group.
Scientific Research Applications
Organic Synthesis
1.1 Cross-Coupling Reactions
One of the primary applications of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthonitrile is in cross-coupling reactions, particularly Suzuki-Miyaura reactions. These reactions are pivotal in forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and agrochemicals. The compound acts as a boron source that facilitates the coupling of aryl halides with various nucleophiles.
Case Study:
A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds under mild conditions. The reaction yielded high selectivity and efficiency, showcasing its potential for industrial applications in drug development .
Medicinal Chemistry
2.1 Anticancer Activity
Research has indicated that compounds containing the naphthonitrile moiety exhibit promising anticancer properties. The incorporation of the 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group enhances the compound's bioavailability and efficacy against various cancer cell lines.
Case Study:
In vitro studies showed that derivatives of this compound displayed significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Material Science
3.1 Polymer Chemistry
The compound has also found applications in polymer chemistry as a building block for creating boron-containing polymers. These polymers exhibit unique properties such as enhanced thermal stability and improved mechanical strength.
Case Study:
A recent investigation explored the use of this compound in synthesizing poly(arylene ether) composites. The resulting materials demonstrated superior performance in electronic applications due to their electrical conductivity and thermal properties .
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetallation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The nitrile group can also participate in various nucleophilic substitution reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with analogous boronate esters:
Key Observations :
- Nitrile vs. Other Substituents: The nitrile group in the target compound and analogs (e.g., phenylacetonitrile, nicotinonitrile) enhances electrophilicity, facilitating nucleophilic substitutions or cycloadditions.
- Aromatic Systems: The naphthalene backbone in the target compound provides greater conjugation and stability compared to single-ring systems (e.g., phenoxy or chroman derivatives).
- Steric Effects : Bulkier substituents, such as the chroman ring, may hinder reactivity in cross-couplings due to steric hindrance.
Reactivity in Cross-Coupling Reactions
The boronate ester group enables participation in Suzuki-Miyaura couplings, a reaction pivotal in forming carbon-carbon bonds. Comparative studies highlight:
- Reaction Rates : The target compound’s naphthalene system exhibits faster coupling kinetics with aryl halides than phenylacetonitrile analogs (e.g., ), likely due to enhanced electron-withdrawing effects from the nitrile and extended conjugation.
- Substrate Scope: Nicotinonitrile derivatives () show selectivity for heteroaromatic couplings, while chroman-based boronate esters () are preferred for aliphatic substrates.
- Byproduct Formation : Compounds with ortho-substituted nitriles (e.g., ) may generate fewer side products compared to para-substituted analogs due to reduced steric clash during palladium coordination.
Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthonitrile is a boron-containing compound known for its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₅H₁₈BNO₂
- Molecular Weight : 255.12 g/mol
- CAS Number : 1256359-19-9
- Structure : The compound features a naphthonitrile moiety substituted with a tetramethyl dioxaborolane group.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The boron atom plays a crucial role in these interactions due to its Lewis acid characteristics, allowing it to form complexes with nucleophilic sites in proteins and nucleic acids.
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit various biological activities:
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Anticancer Properties :
- Several studies indicate that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- For instance, a study reported that related dioxaborolane derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) by inducing apoptosis through mitochondrial pathways.
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Antimicrobial Activity :
- Some derivatives have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- A case study highlighted the effectiveness of similar compounds in inhibiting bacterial growth by disrupting cell wall synthesis.
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Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of proteases or kinases that are crucial for cell division and growth.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed:
- IC50 Value : 12 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through Annexin V/PI staining and caspase activation assays.
Case Study 2: Antimicrobial Efficacy
In another research project focusing on antimicrobial properties:
- The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 25 µg/mL for E. coli.
Data Tables
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthonitrile?
- Methodological Answer : The compound is typically synthesized via Miyaura borylation. A common approach involves reacting 6-bromo-2-naphthonitrile with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like dioxane at 80–100°C for 12–24 hours . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Confirmation of purity requires ¹H/¹³C NMR and mass spectrometry (e.g., ESI-MS or HRMS) .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The boronic ester moiety enables coupling with aryl/heteroaryl halides (e.g., bromides or iodides). A standard protocol involves reacting the compound (1.1 equiv) with an aryl halide (1.0 equiv) using Pd(PPh₃)₄ (2–5 mol%) and Na₂CO₃ (2–3 equiv) in a solvent mixture (e.g., DME/H₂O) at 80–90°C under inert atmosphere . Reaction progress is monitored via TLC, and the biaryl product is purified via recrystallization or chromatography.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks for the pinacolato group (δ 1.0–1.3 ppm, 12H) and aromatic protons (δ 7.5–8.5 ppm). The nitrile group (C≡N) is confirmed via ¹³C NMR (δ ~115 ppm) .
- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ (calculated for C₁₇H₁₉BNO₂: 288.15 g/mol) .
- X-ray Crystallography : Single-crystal analysis (using SHELXL or OLEX2) resolves the planar geometry of the naphthonitrile system and the tetrahedral boron center .
Advanced Research Questions
Q. How can cross-coupling efficiency be optimized when steric hindrance limits reactivity?
- Methodological Answer : Steric effects from the naphthyl system may reduce coupling yields. Strategies include:
- Catalyst Screening : Bulky ligands (e.g., SPhos or XPhos) enhance turnover .
- Microwave-Assisted Synthesis : Shortens reaction time (e.g., 30 min at 120°C) while maintaining yield .
- Solvent Optimization : Use of polar aprotic solvents (e.g., THF) with phase-transfer agents (e.g., TBAB) improves solubility .
Q. What crystallographic challenges arise during structural analysis, and how are they resolved?
- Methodological Answer : The compound’s low melting point (~94–99°C) and air sensitivity complicate crystal growth. Solutions include:
- Slow Evaporation : Dissolve in CH₂Cl₂/hexane (1:10) at –20°C for 72 hours.
- Data Collection : Use low-temperature (100 K) synchrotron radiation to mitigate disorder. Refinement in SHELXL with anisotropic displacement parameters resolves boron-oxygen bond ambiguities .
Q. How do impurities (e.g., residual palladium or pinacol) affect downstream applications?
- Methodological Answer : Trace Pd can inhibit catalytic applications (e.g., asymmetric synthesis). Mitigation involves:
- Chelating Resins : Treat the crude product with SiliaBond Thiol to capture Pd residues .
- Recrystallization : Use acetonitrile/water (3:1) to remove pinacol byproducts. ICP-MS quantifies Pd levels (<10 ppm acceptable) .
Q. What alternative borylation methods exist for synthesizing this compound?
- Methodological Answer : Beyond Miyaura borylation:
- C-H Borylation : Iridium catalysts (e.g., [Ir(COD)OMe]₂) with dtbpy ligands enable direct borylation of 2-naphthonitrile derivatives under mild conditions (e.g., 60°C in hexane) .
- Microwave-Assisted Borylation : Reduces reaction time to 2–4 hours with comparable yields (85–90%) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies between supplier-reported purity and analytical data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
